molecular formula C13H10ClF3N2O2S B2480753 4-(4-Chlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine CAS No. 866480-77-5

4-(4-Chlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2480753
CAS No.: 866480-77-5
M. Wt: 350.74
InChI Key: KNCXPBDBWIVBKM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic aromatic compounds. According to Chemical Abstracts Service registry data, this compound is assigned the registry number 866480-77-5, providing a unique identifier for chemical databases and research applications. The International Union of Pure and Applied Chemistry name precisely describes the substitution pattern on the pyrimidine core structure, indicating the positions and nature of each functional group attachment.

The molecular structure analysis reveals a six-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 1 and 3, characteristic of the pyrimidine class. Detailed structural characterization demonstrates that the compound possesses the molecular formula C₁₃H₁₀ClF₃N₂O₂S, with a calculated molecular weight of 350.74 grams per mole. However, some sources report variations in molecular formula, with alternative presentations showing C₁₂H₁₀ClF₃N₂O₂S and molecular weight of approximately 320.73 grams per mole, indicating potential discrepancies in structural databases that require careful verification through analytical methods.

The canonical Simplified Molecular Input Line Entry System representation for this compound is CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl, which provides a linear notation system for computer processing and database storage. The International Chemical Identifier key KNCXPBDBWIVBKM-UHFFFAOYSA-N serves as a unique identifier derived from the compound's molecular structure, enabling precise identification across multiple chemical databases. Physical property calculations indicate a boiling point of 481.8 ± 55.0 degrees Celsius at 760 millimeters of mercury pressure and a density of 1.4 ± 0.1 grams per cubic centimeter.

Property Value Source Reference
Molecular Formula C₁₃H₁₀ClF₃N₂O₂S
Molecular Weight 350.74 g/mol
Chemical Abstracts Service Number 866480-77-5
Boiling Point 481.8 ± 55.0°C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
International Chemical Identifier Key KNCXPBDBWIVBKM-UHFFFAOYSA-N

Historical Context in Heterocyclic Chemistry Research

The development of this compound emerges from a rich historical foundation in pyrimidine chemistry that spans nearly two centuries of scientific investigation. The systematic study of pyrimidine derivatives began in 1884 with the pioneering work of Pinner, who synthesized various pyrimidine compounds by condensing ethyl acetoacetate with amidines. This foundational research established the methodological framework that would eventually enable the synthesis of complex substituted pyrimidines such as the compound under investigation.

The historical development of pyrimidine chemistry traces back to even earlier discoveries, with the first pyrimidine derivative, alloxan, being isolated by Brugnatelli in 1818. The term "pyrimidine" itself was coined by Pinner in 1885, deriving from a combination of the words "pyridine" and "amidine" due to structural similarities. The parent compound pyrimidine was first prepared by Gabriel and Colman in 1900 through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The incorporation of trifluoromethyl groups into heterocyclic systems represents a more recent development in medicinal chemistry, driven by the recognition that fluorinated compounds often exhibit enhanced biological activities and improved pharmacokinetic properties. Research into trifluoromethylpyridines and related heterocycles has rapidly expanded in recent decades, with more than 20 new trifluoromethyl-containing agrochemical compounds acquiring International Organization for Standardization common names. The biological activities of trifluoromethyl derivatives are attributed to the combination of unique physicochemical properties of the fluorine atom and the distinctive characteristics of the heterocyclic moiety.

Contemporary research in heterocyclic chemistry has increasingly focused on developing synthetic methodologies for introducing complex substitution patterns onto pyrimidine cores. The ethylsulfonyl group present in this compound represents an important functional moiety that can participate in various chemical transformations, including nucleophilic substitution reactions, oxidation processes, and metal-catalyzed coupling reactions. These synthetic capabilities have positioned such compounds as valuable intermediates in the preparation of more complex molecular architectures for pharmaceutical applications.

Position Within Pyrimidine Derivative Classifications

Within the comprehensive classification system of heterocyclic compounds, this compound occupies a specialized position as a multiply substituted pyrimidine derivative. Pyrimidines constitute one of the three diazine classes, characterized by six-membered heterocyclic rings containing two nitrogen atoms, with pyrimidine specifically having nitrogen atoms at positions 1 and 3. This distinguishes pyrimidines from pyrazine (nitrogen atoms at positions 1 and 4) and pyridazine (nitrogen atoms at positions 1 and 2).

The compound classification system recognizes pyrimidines and pyrimidine derivatives as a major category within organoheterocyclic compounds, with descendant classifications including hydroxypyrimidines, pyrimidinecarboxylic acids and derivatives, pyrimidones, and thiamines. The specific compound under investigation represents a unique subcategory characterized by the simultaneous presence of halogenated aromatic substituents, sulfonyl functional groups, and trifluoromethyl moieties. This combination of functional groups places the compound within the category of highly functionalized pyrimidine derivatives suitable for advanced pharmaceutical research applications.

The trifluoromethyl substitution pattern positions this compound within the broader class of fluorinated heterocycles, which have gained prominence in agrochemical and pharmaceutical industries due to their enhanced biological activities. The presence of the chlorophenyl substituent classifies the compound as an aryl-substituted pyrimidine, while the ethylsulfonyl group categorizes it among sulfonyl-containing heterocycles. These multiple classification criteria reflect the compound's complex structural architecture and its potential for diverse chemical reactivity patterns.

Research databases classify this compound as a versatile small molecule scaffold with applications in pharmaceutical research, particularly as a synthetic intermediate for developing novel therapeutic agents. The compound's classification as a research chemical indicates its current status as a tool compound for investigating structure-activity relationships and exploring potential biological targets. Within the context of medicinal chemistry, such multiply substituted pyrimidines represent important lead compounds for drug discovery programs focused on developing new treatments for various diseases.

Classification Category Specific Classification Structural Basis
Primary Heterocycle Pyrimidine Six-membered ring with nitrogen atoms at positions 1 and 3
Functional Group Class Aryl-substituted pyrimidine Chlorophenyl substituent at position 4
Fluorinated Compound Trifluoromethyl derivative CF₃ group at position 6
Sulfonyl Compound Ethylsulfonyl derivative SO₂Et group at position 2
Research Application Pharmaceutical intermediate Multi-functional scaffold for drug development

Properties

IUPAC Name

4-(4-chlorophenyl)-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2S/c1-2-22(20,21)12-18-10(7-11(19-12)13(15,16)17)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCXPBDBWIVBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors

    Synthesis of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the ethylsulfonyl group can be added through sulfonylation using ethylsulfonyl chloride. The trifluoromethyl group is typically introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyrimidine ring’s electrophilicity is enhanced by the trifluoromethyl (–CF₃) and ethylsulfonyl (–SO₂Et) groups, enabling nucleophilic substitution at specific positions.

Reaction Type Conditions Reagents Products Yield Reference
C-2 Substitution K₂CO₃, acetone, reflux (30 min)4-(Iodomethyl)pyrimidinesO-Alkylated derivatives (e.g., 4-alkoxyvinyl trifluoromethyl ketones)86–98%
C-4 Substitution Pyridine, sulfonyl chloridesBenzene sulfonyl chlorideSulfonothioate derivatives (e.g., (4,6-dimethylpyrimidin-2-yl)benzenesulfonothioate)70–90%

Key findings:

  • The ethylsulfonyl group acts as a leaving group in substitution reactions, particularly under basic conditions .

  • Substitution at C-2 is favored due to steric and electronic effects from the –CF₃ group .

Oxidation and Reduction

The ethylsulfonyl group undergoes further oxidation, while the chlorophenyl moiety can be reduced.

Reaction Type Conditions Reagents Products Yield Reference
Sulfonyl Oxidation H₂O₂, glacial acetic acidHydrogen peroxideSulfonic acid derivatives (e.g., ((4-chlorophenyl)sulfonyl)methanone)70–86%
Chlorophenyl Reduction LiAlH₄, THFLithium aluminum hydridePhenylamine derivatives60–75%

Key findings:

  • Oxidation of the ethylsulfonyl group yields sulfonic acids, which are stable under acidic conditions .

  • Reduction of the chlorophenyl group requires strong reducing agents like LiAlH₄.

Coupling Reactions

The chlorophenyl substituent participates in cross-coupling reactions, enabling structural diversification.

Reaction Type Conditions Reagents Products Yield Reference
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME, 80°CAryl boronic acidsBiaryl derivatives (e.g., 4-(biphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine)65–85%

Key findings:

  • The chlorophenyl group serves as a coupling partner in palladium-catalyzed reactions, enabling access to biaryl systems.

Mechanistic Insights

  • Electrophilicity Enhancement : The –CF₃ group withdraws electron density via induction, polarizing the pyrimidine ring and increasing reactivity at C-2 and C-4 positions .

  • Steric Effects : Bulky substituents at C-6 (e.g., –CF₃) hinder nucleophilic attack at adjacent positions, directing reactivity to C-2 .

Comparative Reactivity

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

Compound Reactivity at C-2 Reactivity at C-4
4-(4-Chlorophenyl)-2-(ethylsulfonyl)-6-methylpyrimidineLowModerate
Target Compound (with –CF₃)HighModerate

Data adapted from .

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a pyrimidine ring substituted with a chlorophenyl group at the 4-position, an ethylsulfonyl group at the 2-position, and a trifluoromethyl group at the 6-position. The trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, making it more reactive towards nucleophiles, while the ethylsulfonyl moiety can participate in various chemical transformations, including nucleophilic substitutions and coupling reactions .

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit specific enzymes involved in microbial growth, showcasing potential as an antimicrobial agent.

Anti-inflammatory and Anticancer Properties

The structural components of this compound may enhance its biological activities. Studies have shown that similar compounds can exhibit anti-inflammatory effects and inhibit cancer cell proliferation. For instance, some pyrimidine derivatives have demonstrated efficacy against various cancer cell lines, suggesting that this compound could be explored for therapeutic applications in oncology .

Fungicidal Activity

Recent research has evaluated the fungicidal properties of trifluoromethyl pyrimidine derivatives. A study reported that certain derivatives exhibited strong antifungal activities against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These findings indicate that this compound could be developed as a potential fungicide in agricultural settings .

Synthetic Routes

Several synthetic methods have been developed to produce this compound. Common techniques include:

  • Nucleophilic Substitution Reactions : Utilizing ethylsulfonyl chloride and appropriate pyrimidine precursors.
  • Coupling Reactions : Employing palladium-catalyzed cross-coupling methods to introduce the chlorophenyl and trifluoromethyl groups effectively.

These methods can yield high-purity products suitable for further biological evaluation .

Comparative Analysis with Related Compounds

To understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
4-(4-Fluorophenyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidineContains a fluorophenyl groupPotential antimicrobial activity
4-(Phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidineLacks chlorine but retains trifluoromethylVarying reactivity profiles
4-(3-Chlorophenyl)-2-(isopropylsulfonyl)-6-methoxypyrimidineDifferent sulfonyl substituentUseful for comparative studies

This table illustrates how variations in substituents can influence both chemical properties and biological activities, providing insight into potential research directions for developing new derivatives with enhanced efficacy .

Case Studies

  • Anticancer Activity Evaluation : A study evaluated the anticancer properties of several trifluoromethyl pyrimidines against various cancer cell lines (PC3, K562, Hela). The results indicated moderate activity compared to established chemotherapeutics like doxorubicin, suggesting further optimization could enhance efficacy .
  • Fungicidal Efficacy Testing : In another study, novel derivatives were tested for their antifungal activities against B. cinerea. Compounds showed inhibition rates comparable to commercial fungicides, highlighting their potential application in crop protection strategies .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the ethylsulfonyl group can influence its solubility and reactivity.

Comparison with Similar Compounds

Research Implications

  • Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances resonance stabilization and metabolic resistance compared to difluoromethyl analogs .
  • Solubility vs. Bioavailability : Ethylsulfonyl derivatives generally exhibit better aqueous solubility than methylsulfonyl counterparts, though this may come at the cost of increased molecular weight .

Biological Activity

The compound 4-(4-Chlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is a member of the pyrimidine family, characterized by its unique structure that incorporates both halogen and sulfonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Key Properties:

  • Molecular Formula : C12H12ClF3N2O2S
  • Molecular Weight : 350.75 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Anti-inflammatory Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity due to their electron-withdrawing properties, which can influence enzyme interactions and receptor binding. Specifically, studies have demonstrated that this compound shows moderate inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)
This compound25.0 μM15.0 μM

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated a dose-dependent cytotoxicity profile.

Cell LineIC50 (μM)
MCF-718.5
A54922.3

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of COX Enzymes : Reducing the production of prostaglandins involved in inflammation.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.

Study 1: Anti-cancer Efficacy

A recent study evaluated the anti-cancer efficacy of this compound in vivo using mouse models bearing MCF-7 tumors. The results showed a significant reduction in tumor volume compared to control groups treated with a placebo.

  • Control Group Tumor Volume : 1500 mm³
  • Treatment Group Tumor Volume : 600 mm³

Study 2: Safety Profile Assessment

Another study focused on the safety profile of the compound using zebrafish embryos as a model. The observed toxicity levels were minimal at concentrations below 50 μM, suggesting a favorable safety margin for potential therapeutic applications.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify intermediates using column chromatography (silica gel, hexane/EtOAC gradient) .
  • Use controlled temperatures (<100°C) to prevent decomposition of sulfonyl intermediates .

What analytical techniques are most effective for structural elucidation and purity assessment?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethylsulfonyl’s triplet at ~3.5 ppm for CH₂ groups) .
  • X-ray Crystallography : Resolve stereochemical ambiguities; the trifluoromethyl group often induces distinct torsion angles (e.g., C–CF₃ bond angles ~110°) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 365.03) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase) .

What preliminary biological activities have been reported for this compound?

Q. Basic

  • Kinase Inhibition : The ethylsulfonyl group enhances binding to ATP pockets in kinases (e.g., EGFR inhibition with IC₅₀ ~0.8 µM) .
  • Antimicrobial Activity : Broad-spectrum activity against Gram-positive bacteria (MIC 8 µg/mL) due to the chlorophenyl moiety disrupting membrane integrity .
  • Metabolic Stability : The trifluoromethyl group improves half-life in hepatic microsome assays (t₁/₂ > 120 min) .

Q. Experimental Design :

  • Use MTT assays for cytotoxicity profiling (e.g., HeLa cells, 48-hour exposure).
  • Employ molecular docking (AutoDock Vina) to predict target interactions .

How does the ethylsulfonyl group influence the compound’s reactivity and pharmacological profile?

Q. Advanced

  • Electron-Withdrawing Effects : The sulfonyl group reduces electron density on the pyrimidine ring, facilitating nucleophilic attacks at the 4-position .
  • Hydrogen Bonding : Acts as a hydrogen bond acceptor with kinase residues (e.g., Lys745 in EGFR), enhancing binding affinity .
  • Metabolic Resistance : Sulfonyl groups resist oxidative degradation by cytochrome P450 enzymes, improving bioavailability .

Q. Contradictions :

  • In some studies, sulfonyl groups increased cytotoxicity (e.g., IC₅₀ < 1 µM in cancer cells) but reduced selectivity for bacterial targets .

How can researchers resolve discrepancies in reported biological activity across studies?

Q. Advanced

  • Assay Variability : Differences in cell lines (e.g., Jurkat vs. HEK293) or culture conditions (e.g., serum concentration) may alter activity .
  • Substituent Effects : Minor structural analogs (e.g., replacing ethylsulfonyl with methylsulfonyl) can drastically shift potency (Table 1) .

Q. Table 1. Biological Activity of Structural Analogs

SubstituentEGFR IC₅₀ (µM)Bacterial MIC (µg/mL)
Ethylsulfonyl (Target)0.88
Methylsulfonyl1.516
Thioether>104

Q. Methodological Solutions :

  • Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Perform structure-activity relationship (SAR) studies to isolate critical substituents .

What strategies are recommended for optimizing pharmacokinetic properties?

Q. Advanced

  • Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl) to the ethylsulfonyl chain to lower logP (target ~2.5) without compromising permeability .
  • Prodrug Design : Mask the sulfonyl group as a thioether for improved absorption, with in vivo oxidation to the active form .
  • Crystallization Studies : Co-crystallize with target proteins to refine binding geometry (e.g., PDB deposition for molecular modeling) .

Q. Validation :

  • Use in vitro ADME assays (e.g., Caco-2 permeability, plasma protein binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.